molecular formula C17H12N2O3S B3009394 N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034566-20-4

N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B3009394
CAS No.: 2034566-20-4
M. Wt: 324.35
InChI Key: ROPBPHQPCZODGS-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a unique structure combining a benzo[d]thiazole core with a bifuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the bifuran moiety through a series of coupling reactions. The final step involves the formation of the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzo[d]thiazole core, potentially altering its electronic properties.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan or benzo[d]thiazole rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-diones, while reduction could produce dihydrobenzo[d]thiazoles.

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is investigated for use in materials science, particularly in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which N-([2,3’-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

  • N-(2-furylmethyl)benzo[d]thiazole-2-carboxamide
  • N-(3-furylmethyl)benzo[d]thiazole-2-carboxamide
  • N-(2-thienylmethyl)benzo[d]thiazole-2-carboxamide

Comparison: N-([2,3’-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide is unique due to the presence of the bifuran moiety, which imparts distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c20-16(17-19-13-3-1-2-4-15(13)23-17)18-9-12-5-6-14(22-12)11-7-8-21-10-11/h1-8,10H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPBPHQPCZODGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC=C(O3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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